molecular formula C20H22FN3O4 B2822981 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea CAS No. 894017-22-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2822981
CAS RN: 894017-22-2
M. Wt: 387.411
InChI Key: QPXFFNCZKVNGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its trade name, TAK-659, and is currently being investigated for its use in the treatment of various types of cancer.

Scientific Research Applications

Orexin Receptor Antagonism

Research on compounds targeting orexin receptors, such as selective OX1R antagonists, have been explored for their potential in treating binge eating and possibly other eating disorders with a compulsive component. These compounds modulate feeding, arousal, stress, and drug abuse, indicating a broader application in neuropsychopharmacology (Piccoli et al., 2012).

Crystal Structure Analysis

Studies have focused on the crystal structure of benzoylphenylurea insecticides, revealing insights into the molecular interactions that contribute to their pesticidal activity. This research aids in the understanding of how structural features impact function and stability, which is critical in the design of new agrochemicals (Cho et al., 2015).

Neuropeptide S Antagonist Activity

Compounds with urea functionalities have been synthesized and tested for their antagonist activity against Neuropeptide S (NPS), showing potential for treating disorders related to the NPS system. This highlights the utility of these compounds in developing new therapeutics for neurological conditions (Zhang et al., 2008).

Hydrogen Bonding and Electron Transfer

Research on urea derivatives has also explored their role in electron transfer across hydrogen bonds, indicating applications in materials science and nanotechnology. Understanding these mechanisms is essential for designing molecular electronic devices and sensors (Pichlmaier et al., 2009).

PET Imaging Agents for Cancer

The development of PET imaging agents based on urea derivatives, such as PSMA-based agents for prostate cancer, exemplifies the application of these compounds in diagnostic oncology. These agents enable precise imaging of cancerous tissues, facilitating early diagnosis and treatment planning (Chen et al., 2011).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-27-17-8-7-16(10-18(17)28-2)24-12-15(9-19(24)25)23-20(26)22-11-13-3-5-14(21)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXFFNCZKVNGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorobenzyl)urea

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